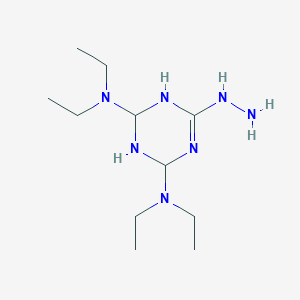
2-N,2-N,4-N,4-N-tetraethyl-6-hydrazinyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-N,2-N,4-N,4-N-tetraethyl-6-hydrazinyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,2-N,4-N,4-N-tetraethyl-6-hydrazinyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out under controlled conditions to ensure high yield and purity. For instance, the substitution of chlorine atoms by primary amines can be achieved by refluxing a solution of cyanuric chloride in the presence of an excess of the corresponding amine in solvents like 1,4-dioxane or 1,2-dichloroethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-N,2-N,4-N,4-N-tetraethyl-6-hydrazinyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-N,2-N,4-N,4-N-tetraethyl-6-hydrazinyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-N,2-N,4-N,4-N-tetraethyl-6-hydrazinyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl and tetraethyl groups play a crucial role in its reactivity and binding affinity. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor activation, depending on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine-2,4,6-triamine: A simpler triazine derivative with three amino groups.
2,4,6-Trisubstituted-1,3,5-triazines: Compounds with various substituents at the 2, 4, and 6 positions, offering diverse chemical properties and applications.
Uniqueness
2-N,2-N,4-N,4-N-tetraethyl-6-hydrazinyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-diamine is unique due to its specific combination of tetraethyl and hydrazinyl groups, which confer distinct chemical reactivity and potential applications compared to other triazine derivatives. Its structure allows for versatile modifications and functionalizations, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C11H27N7 |
|---|---|
Molekulargewicht |
257.38 g/mol |
IUPAC-Name |
2-N,2-N,4-N,4-N-tetraethyl-6-hydrazinyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H27N7/c1-5-17(6-2)10-13-9(16-12)14-11(15-10)18(7-3)8-4/h10-11,15H,5-8,12H2,1-4H3,(H2,13,14,16) |
InChI-Schlüssel |
VQYARYGWHPMOGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1NC(N=C(N1)NN)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




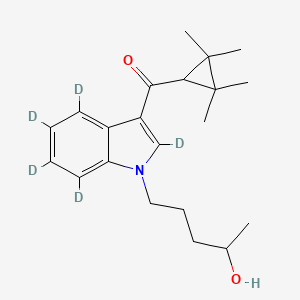
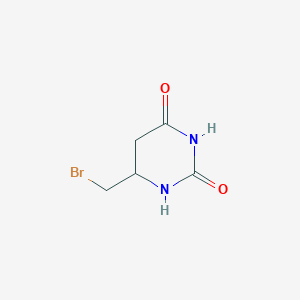

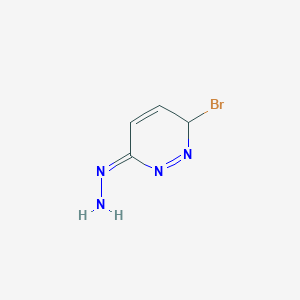
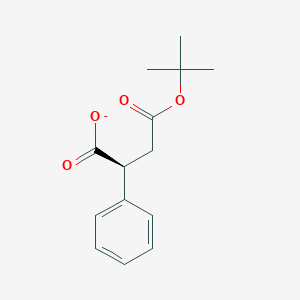
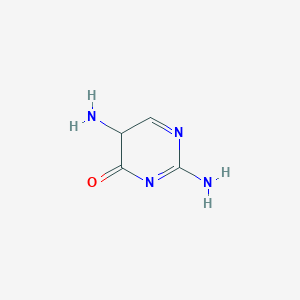
![6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone](/img/structure/B12358465.png)
![8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B12358470.png)
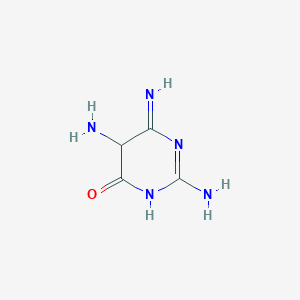
![2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12358477.png)

![1-[(4-Bromo-2,5-dimethoxyphenyl)methyl]-piperazine,dihydrochloride](/img/structure/B12358479.png)
